9-(2-Fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
Overview
Description
9-(2-Fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the fusion of triazole and quinazoline rings, which endows it with unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and drug development due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves multi-step reactions. One common method includes the condensation of 2-(2-fluorophenyl)ethylamine with 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
9-(2-Fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and anticonvulsant agent.
Industry: Utilized in the development of corrosion inhibitors for metal surfaces.
Mechanism of Action
The mechanism of action of 9-(2-Fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition leads to the suppression of cell proliferation, making it a potential anticancer agent. Additionally, it can modulate neurotransmitter receptors, contributing to its anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]quinazoline: Another triazoloquinazoline derivative with similar biological activities.
1,2,4-Triazolo[5,1-b]thiadiazine: A related compound with notable antimicrobial and anticancer properties.
Uniqueness
9-(2-Fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol stands out due to its unique combination of fluorophenyl and dimethyl groups, which enhance its biological activity and selectivity towards specific molecular targets.
Properties
IUPAC Name |
9-(2-fluorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-17(2)7-12-14(13(23)8-17)15(10-5-3-4-6-11(10)18)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCINYHULWZNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4F)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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